Cas no 130914-52-2 (endo-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine)
![endo-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine structure](https://ja.kuujia.com/scimg/cas/130914-52-2x500.png)
endo-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine 化学的及び物理的性質
名前と識別子
-
- endo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane
- 3-Oxa-9-azabicyclo[3.3.1]nonan-7-amine, 9-methyl-, (7-endo)-
- endo-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine
-
- インチ: 1S/C8H16N2O/c1-10-7-2-6(9)3-8(10)5-11-4-7/h6-8H,2-5,9H2,1H3/t6-,7-,8+
- InChIKey: CILASSWFNKAKIM-WHUPJOBBSA-N
- ほほえんだ: CN1[C@H]2COC[C@@H]1C[C@H](N)C2
endo-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05175-5G |
endo-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine |
130914-52-2 | 95% | 5g |
¥ 23,047.00 | 2023-04-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05175-100MG |
endo-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine |
130914-52-2 | 95% | 100MG |
¥ 1,920.00 | 2023-04-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05175-500mg |
endo-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine |
130914-52-2 | 95% | 500mg |
¥5121.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05175-1g |
endo-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine |
130914-52-2 | 95% | 1g |
¥7682.0 | 2024-04-25 | |
Ambeed | A835382-1g |
endo-7-amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane |
130914-52-2 | 98% | 1g |
$1485.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05175-250.0mg |
endo-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine |
130914-52-2 | 95% | 250.0mg |
¥3075.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05175-1G |
endo-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine |
130914-52-2 | 95% | 1g |
¥ 7,682.00 | 2023-04-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05175-500MG |
endo-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine |
130914-52-2 | 95% | 500MG |
¥ 5,121.00 | 2023-04-07 | |
Chemenu | CM563754-100mg |
endo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane |
130914-52-2 | 95%+ | 100mg |
$853 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05175-100mg |
endo-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine |
130914-52-2 | 95% | 100mg |
¥1920.0 | 2024-04-25 |
endo-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine 関連文献
-
Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081
-
5. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
endo-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amineに関する追加情報
Research Brief on endo-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine (CAS: 130914-52-2): Recent Advances and Applications
The compound endo-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine (CAS: 130914-52-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This bicyclic amine derivative, characterized by its unique structural framework, has shown promising potential in various therapeutic applications, particularly in the development of novel central nervous system (CNS) agents and receptor modulators. Recent studies have focused on elucidating its pharmacological properties, synthetic pathways, and potential clinical applications, making it a compound of considerable interest to researchers and industry professionals alike.
One of the key areas of research involving endo-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine is its role as a precursor or intermediate in the synthesis of more complex bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry highlighted its utility in the development of sigma-1 receptor ligands, which are being investigated for their neuroprotective and antipsychotic effects. The study demonstrated that modifications to the amine group of the compound could significantly enhance its binding affinity to sigma-1 receptors, opening new avenues for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
In addition to its pharmacological applications, recent advancements in synthetic chemistry have streamlined the production of endo-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine. A 2022 paper in Organic Letters described an efficient, scalable synthesis route that minimizes the use of hazardous reagents and reduces overall production costs. This methodological improvement is particularly relevant for industrial-scale manufacturing, where cost-effectiveness and environmental sustainability are critical considerations. The study also emphasized the compound's stability under various conditions, further supporting its viability as a key intermediate in pharmaceutical synthesis.
Another noteworthy development is the exploration of endo-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine in the field of drug delivery systems. Researchers have investigated its potential as a building block for prodrugs, leveraging its structural features to enhance the bioavailability and targeted delivery of therapeutic agents. A 2023 preprint on bioRxiv reported promising results from in vitro studies, where the compound was conjugated with anticancer drugs to improve their solubility and tumor-specific uptake. These findings suggest that endo-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine could play a pivotal role in the next generation of targeted cancer therapies.
Despite these advancements, challenges remain in fully understanding the compound's mechanism of action and optimizing its therapeutic potential. Ongoing research is focused on addressing these gaps, with particular emphasis on structure-activity relationship (SAR) studies and in vivo efficacy testing. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications, potentially leading to breakthrough treatments for a range of medical conditions.
In conclusion, endo-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine (CAS: 130914-52-2) represents a versatile and promising compound in the realm of chemical biology and pharmaceutical research. Its applications span from CNS therapeutics to drug delivery systems, supported by recent advancements in synthetic chemistry and pharmacological studies. As research continues to unfold, this compound is poised to make significant contributions to the development of innovative therapies, underscoring its importance in the field.
130914-52-2 (endo-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine) 関連製品
- 2770500-84-8((9H-fluoren-9-yl)methyl 3-ethynylpyrrolidine-1-carboxylate)
- 1807164-91-5(4-Cyano-3-(difluoromethyl)-6-nitropyridine-2-acetonitrile)
- 2228724-51-2(3-(1-methyl-1H-indol-4-yl)methylazetidin-3-ol)
- 2097994-77-7(3-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-amine)
- 1806805-35-5(2,6-Dibromo-4-(difluoromethyl)pyridin-3-ol)
- 1805147-64-1(5-(Chloromethyl)-2-(difluoromethyl)-4-methoxy-3-nitropyridine)
- 2229093-41-6(2-methyl-4-1-(2-methylpropyl)-1H-pyrazol-4-ylbutanoic acid)
- 1996308-82-7({1-(2-fluoro-4-iodophenyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 2171759-15-0(3-(4-aminopiperidin-4-yl)thian-3-ol)
- 2034603-86-4(1-(1-cyclopropanecarbonylpiperidin-4-yl)-3-phenylimidazolidine-2,4-dione)
